Dodecylphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

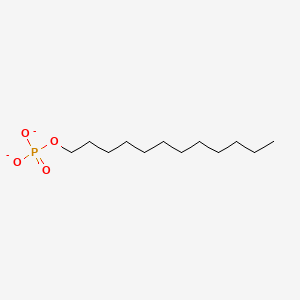

Molecular Formula |

C12H25O4P-2 |

|---|---|

Molecular Weight |

264.30 g/mol |

IUPAC Name |

dodecyl phosphate |

InChI |

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2 |

InChI Key |

TVACALAUIQMRDF-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Di-n-dodecyl alpha,omega-Alkyl Bisphosphate Surfactants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and aggregation behavior of di-n-dodecyl alpha,omega-alkyl bisphosphate surfactants. These molecules, which feature two dodecyl chains and two phosphate (B84403) headgroups linked by an alkyl spacer of varying length, exhibit unique self-assembly characteristics in aqueous solutions, making them a subject of significant interest for applications in areas such as drug delivery and material science. The information presented herein is compiled from seminal research in the field to facilitate further investigation and development.

Introduction to Di-n-dodecyl alpha,omega-Alkyl Bisphosphate Surfactants

Di-n-dodecyl alpha,omega-alkyl bisphosphate surfactants are a class of amphiphilic molecules that can be categorized as either gemini (B1671429) or bolaform surfactants depending on the length of the alkyl spacer (s) connecting the two phosphate headgroups.[1][2][3]

-

Gemini Surfactants: These possess shorter spacer lengths (e.g., s = 6, 8, 12) and tend to form micellar structures in aqueous solutions due to the backfolding of the spacer.[1][2][3] They are characterized by their extremely low critical micelle concentrations (CMCs) compared to conventional single-chain surfactants.[1][2][4]

-

Bolaform Surfactants: With longer spacer chains (e.g., s = 18, 24), these surfactants can span the width of a bilayer, forming vesicles in aqueous solutions.[1][2][3] This membrane-spanning capability is a key feature of interest for creating stable vesicular structures.[1][3]

The general structure of these surfactants is denoted as 12-s-12, where 12 represents the number of carbon atoms in the n-dodecyl chains and 's' is the number of carbon atoms in the alkyl spacer.[1][2][3]

Synthesis of Di-n-dodecyl alpha,omega-Alkyl Bisphosphate Surfactants

The synthesis of these novel amphiphiles is achieved with excellent chemical yields following the method described by Bauman.[2] The general synthetic pathway involves a multi-step process, which is illustrated in the diagram below. The synthesized surfactants are subsequently converted into their disodium (B8443419) salts for experimental studies.[2]

References

Dodecylphosphate chemical synthesis and characterization

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Dodecylphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a phosphate (B84403) ester of dodecanol (B89629), is a molecule of significant interest across various scientific disciplines. As an organophosphate, it possesses both a hydrophilic phosphate head group and a lipophilic dodecyl tail, rendering it amphipathic properties. This structure makes it a valuable surfactant and a component in the formulation of drug delivery systems.[1][2] For instance, the related compound dodecylphosphorylcholine (B1221737) (DPC) is explored as a promising material for drug delivery systems (DDS) due to its biocompatibility and structural stability, holding potential for encapsulating drugs like Doxorubicin.[1][3][4] Given its utility, a thorough understanding of its synthesis and characterization is paramount for researchers in materials science and drug development.

This technical guide provides a comprehensive overview of the primary methods for the chemical synthesis of this compound, detailed protocols for its purification, and a summary of analytical techniques for its structural characterization.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several phosphating agents, each with distinct advantages and reaction conditions. The most common precursors include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA).[5]

Method 1: Phosphorylation using Phosphorus Pentoxide (P₂O₅)

This method involves the direct reaction of dodecanol (lauryl alcohol) with phosphorus pentoxide.[6] The reaction typically produces a mixture of monododecyl phosphate, didodecyl phosphate, and residual phosphoric acid.[6] To prevent the aggregation of the hygroscopic P₂O₅, a dispersant such as machine oil can be employed, which has been shown to increase the conversion of P₂O₅.[6]

The reaction proceeds in two main stages: phosphorylation followed by hydrolysis.[6]

-

Phosphorylation: Dodecanol reacts with P₂O₅ to form a mixture of phosphate esters.

-

Hydrolysis: Subsequent addition of a controlled amount of water hydrolyzes the remaining P-O-P bonds to yield the final phosphate products.

A study optimizing this reaction found the ideal conditions for phosphorylation to be a mole ratio of lauryl alcohol to P₂O₅ of 2.0, a reaction temperature of 80°C, and a reaction time of 4 hours.[6] The optimal hydrolysis conditions were identified as a temperature of 70°C for 2 hours with a 2.0% water mass fraction.[6] Under these conditions, the resulting product mixture contained 66.12% monododecyl phosphate, 24.60% didodecyl phosphate, and 9.28% phosphoric acid.[6]

Method 2: Phosphorylation using Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is a common and effective phosphorylating agent for alcohols.[7][8] The reaction with a primary alcohol like dodecanol, typically in the presence of a base such as triethylamine (B128534) and a solvent like toluene, yields dialkyl phosphates in good yield.[9] This method is advantageous as it can produce products that are essentially free from trialkyl phosphate impurities and avoids the need for high-temperature distillation which can cause decomposition.[9]

The general reaction is as follows: POCl₃ + 3 R-OH → P(O)(OR)₃ + 3 HCl[8]

To control the degree of substitution and favor the formation of mono- or di-dodecyl phosphate, the stoichiometry of the reactants must be carefully managed. The use of a base is crucial to neutralize the hydrochloric acid byproduct.[9]

Method 3: Phosphorylation using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a viscous liquid that serves as both a reagent and a dehydrating agent in various organic reactions.[10] It is a mixture of orthophosphoric acid, pyrophosphoric acid, and higher linear polyphosphoric acids.[5][11] PPA can be used to synthesize phosphate esters from alcohols.[5] The reaction involves heating the alcohol with PPA.[12] The high viscosity of PPA can make stirring difficult at room temperature, so reactions are often performed at elevated temperatures (above 60°C).[10]

Purification of this compound

Following synthesis, the crude product is a mixture of mono- and di-esters, unreacted starting materials, and phosphoric acid.[6] Several purification techniques can be employed depending on the scale and desired purity.[13][14][15]

-

Washing/Extraction: This technique is effective for removing water-soluble impurities like phosphoric acid.[13][16] The crude mixture can be dissolved in a hydrocarbon solvent and washed with an aqueous solution of a lower alcohol to extract the orthophosphoric acid.[16]

-

Column Chromatography: For achieving high purity on a small to medium scale, column chromatography is highly effective.[13] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).[13]

-

Vacuum Distillation: This method is suitable for larger-scale purification to separate this compound from impurities with different volatilities.[13] Due to the high boiling point of this compound, distillation must be performed under reduced pressure to prevent thermal decomposition.[13]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure. ¹H, ¹³C, and ³¹P NMR are all used for characterization.[17]

-

¹H NMR: Provides information on the proton environment. Expected signals include those for the terminal methyl group of the dodecyl chain, the methylene (B1212753) groups of the chain, and the methylene group attached to the phosphate oxygen.

-

¹³C NMR: Shows the signals for each unique carbon atom in the molecule. The carbon attached to the phosphate oxygen will have a characteristic chemical shift.

-

³¹P NMR: This is particularly useful for phosphate-containing compounds, providing a single peak for the phosphorus nucleus, with its chemical shift indicating the nature of the phosphate ester.

Table 1: Predicted NMR Spectral Data for Dodecyl Diphenyl Phosphate (A related compound for reference) [17]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ³¹P NMR (ppm) |

|---|---|---|---|

| Phenyl-H (ortho) | 7.20 - 7.30 (m) | ~120 (d, Jpc ≈ 5 Hz) | -10 to -15 (s) |

| Phenyl-H (meta) | 7.35 - 7.45 (m) | ~130 (s) | |

| Phenyl-H (para) | 7.15 - 7.25 (m) | ~125 (s) | |

| Phenyl-C (ipso) | ~150 (d, Jpc ≈ 7 Hz) | ||

| O-CH₂ (dodecyl) | ~4.1 (q, J ≈ 7 Hz) | ~68 (d, Jpc ≈ 6 Hz) | |

| O-CH₂-CH₂ | ~1.7 (p, J ≈ 7 Hz) | ~30 (d, Jpc ≈ 7 Hz) | |

| -(CH₂)₉- | 1.2 - 1.4 (m) | 22-32 |

| -CH₃ | ~0.9 (t, J ≈ 7 Hz) | ~14 | |

Note: This data is for Dodecyl Diphenyl Phosphate and serves as a representative example. The phenyl signals would be absent for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19][20]

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3400 | O-H stretch (broad) | P-OH |

| 2924 - 2854 | C-H stretch | Alkyl chain (-CH₂, -CH₃) |

| ~1250 | P=O stretch | Phosphate |

| ~1030 | P-O-C stretch | Phosphate ester |

Note: These are general expected regions based on similar compounds.[19][20][21]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[17][22] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable.[23][24] Electron Ionization (EI) can produce characteristic fragmentation patterns, while Electrospray Ionization (ESI) may yield the protonated molecular ion [M+H]⁺.[17]

Table 3: Key Mass Spectrometry Parameters for Analysis

| Parameter | Description |

|---|---|

| Ionization Method | Electron Ionization (EI) or Electrospray Ionization (ESI)[17] |

| Analysis Type | GC-MS or LC-MS[23] |

| Expected Ions | Molecular ion (M⁺), protonated molecular ion ([M+H]⁺), or characteristic fragments from the loss of the dodecyl chain or parts of the phosphate group.[17][22] |

Experimental Protocols

Protocol 1: Synthesis of this compound via P₂O₅ Method[6]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Dispersion: Add a calculated amount of 10# machine oil to the flask to act as a dispersant.

-

Reagent Addition: While stirring, slowly add phosphorus pentoxide (P₂O₅) to the oil to form a suspension.

-

Phosphorylation: Heat the mixture to 80°C. Add dodecanol (lauryl alcohol) dropwise from the dropping funnel, maintaining the temperature at 80°C. The recommended mole ratio of dodecanol to P₂O₅ is 2.0.

-

Reaction: Continue stirring at 80°C for 4 hours.

-

Hydrolysis: Cool the reaction mixture to 70°C. Slowly add water (2.0% of the total mass of reactants) to the mixture.

-

Completion: Stir the mixture at 70°C for an additional 2 hours to complete the hydrolysis.

-

Work-up: The resulting product is a mixture of monododecyl phosphate, didodecyl phosphate, and phosphoric acid, which then requires purification.

Protocol 2: Purification by Column Chromatography[13]

-

Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Fraction Collection: Collect fractions in separate test tubes.

-

Monitoring: Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure this compound (as identified by TLC).

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified product.

-

Purity Analysis: Confirm the purity of the final product using NMR spectroscopy and/or HPLC.[13]

Protocol 3: Characterization by NMR Spectroscopy[17]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire spectra at room temperature using a standard pulse sequence.

-

Average 16-64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a 100 MHz (or corresponding frequency) NMR spectrometer.

-

Employ a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required.

-

-

³¹P NMR Acquisition:

-

Use a 162 MHz (or corresponding frequency) NMR spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Reference the chemical shifts to an external standard of 85% H₃PO₄.

-

Visualizations

References

- 1. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways | PLOS One [journals.plos.org]

- 2. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron | MDPI [mdpi.com]

- 3. Unveiling the mechanism of dodecylphosphorylcholine as an extremely promising drug delivery system: From self-assembly clusters to drug encapsulation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 8. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 10. ccsenet.org [ccsenet.org]

- 11. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 15. physics.emu.edu.tr [physics.emu.edu.tr]

- 16. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Mass spectrometric analysis of prenyl phosphates and their glycosylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Critical Micelle Concentration of Dodecylphosphate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylphosphate, an anionic surfactant, plays a significant role in various scientific and industrial applications, including drug delivery and formulation. A key parameter governing its behavior in aqueous solutions is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) self-assemble into organized aggregates known as micelles. This guide provides a comprehensive technical overview of the principles underlying the CMC of this compound, detailed experimental protocols for its determination, and a framework for data presentation and interpretation. While specific CMC values for this compound are not extensively reported in publicly available literature, this guide leverages data from the structurally similar and well-studied surfactant, sodium dodecyl sulfate (B86663) (SDS), to provide context and expected trends.

Introduction to this compound and its Micellar Properties

This compound is an amphiphilic molecule characterized by a hydrophobic 12-carbon alkyl chain (dodecyl) and a hydrophilic phosphate (B84403) headgroup. This anionic nature of the headgroup dictates its pH-dependent charge and interaction with the surrounding aqueous medium. In solution, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tails and water.

Below the critical micelle concentration, this compound monomers primarily exist individually in the bulk solution and adsorb at interfaces, such as the air-water interface, leading to a reduction in surface tension.[1] As the concentration increases to the CMC, the monomers spontaneously aggregate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic phosphate headgroups form the outer corona, interacting with the aqueous environment. This process of micellization is a dynamic equilibrium between monomers and micelles. The CMC is a fundamental property that influences the solubilizing capacity, detergency, and overall performance of the surfactant in various applications.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not a fixed value but is highly sensitive to the surrounding environmental conditions. Understanding these factors is crucial for the accurate determination and application of this parameter.

-

pH: The ionization state of the phosphate headgroup is dependent on the pH of the solution.[2] At low pH, the phosphate group will be protonated, reducing its negative charge and decreasing the electrostatic repulsion between headgroups. This can lead to a lower CMC value. Conversely, at higher pH, the phosphate group will be fully deprotonated, increasing electrostatic repulsion and potentially raising the CMC.

-

Ionic Strength: The presence of electrolytes in the aqueous solution significantly impacts the CMC of anionic surfactants.[2] The counterions from the added salt can screen the electrostatic repulsions between the negatively charged phosphate headgroups in a micelle. This shielding effect promotes micellization at a lower surfactant concentration, thus decreasing the CMC. For instance, the CMC of sodium dodecyl sulfate (SDS) decreases from approximately 8.08 mM in pure water to 1.99 mM in a 50 mM phosphate buffer.[2]

-

Temperature: Temperature has a complex and often non-monotonic effect on the CMC of ionic surfactants. Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic headgroups, which favors micelle formation. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic tails can increase the solubility of the monomers, leading to an increase in the CMC.[3]

-

Alkyl Chain Length: For a homologous series of surfactants, increasing the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC.[2] This is because a longer chain results in greater hydrophobicity, making the transfer of the monomer from the aqueous environment to the micellar core more favorable.

-

Presence of Organic Additives: The addition of organic molecules, such as alcohols or co-solvents, can alter the CMC. These additives can be incorporated into the micelles, affecting their stability and the monomer-micelle equilibrium. Some organic additives can disrupt the water structure, increasing the solubility of the surfactant monomers and thereby increasing the CMC.

Experimental Protocols for CMC Determination

Several physicochemical methods can be employed to determine the CMC of this compound. These techniques rely on detecting a distinct change in a physical property of the solution as a function of surfactant concentration.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants.[4]

Principle: Surfactant monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution. Once the interface is saturated with monomers, further addition of the surfactant leads to the formation of micelles in the bulk solution. Beyond the CMC, the concentration of monomers in the bulk remains relatively constant, and consequently, the surface tension shows little to no change with increasing total surfactant concentration.[1]

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of sodium this compound in high-purity water. From this stock, create a series of dilutions covering a concentration range well below and above the expected CMC. A logarithmic dilution series is often efficient.

-

Temperature Control: Ensure all solutions and the measurement apparatus are maintained at a constant temperature, as surface tension is temperature-dependent.

-

Measurement: Use a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution.[5][6] Allow the reading to stabilize before recording the value.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will typically show two linear regions with different slopes. The CMC is determined from the concentration at the intersection of the two extrapolated linear portions of the plot.[7]

Conductometry

This method is suitable for ionic surfactants like this compound, as it measures the electrical conductivity of the solution.

Principle: Below the CMC, this compound monomers act as individual charge carriers, and the conductivity of the solution increases linearly with concentration. When micelles form, the mobility of the surfactant ions is reduced because they are part of a larger, slower-moving aggregate, and a significant fraction of the counterions become associated with the micelle. This leads to a change in the slope of the conductivity versus concentration plot.

Detailed Methodology:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Temperature Control: Maintain a constant temperature throughout the experiment using a water bath, as conductivity is temperature-sensitive.

-

Measurement: Use a calibrated conductivity meter to measure the specific conductance of each solution.

-

Data Analysis: Plot the specific conductivity (κ) against the this compound concentration. The plot will exhibit two linear regions with different slopes. The concentration at which the break in the slope occurs is the CMC.[8]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe whose spectral properties are sensitive to the polarity of its microenvironment.

Principle: A hydrophobic fluorescent probe (e.g., pyrene (B120774) or Nile Red) has low solubility in water but readily partitions into the nonpolar core of micelles.[9] In the polar aqueous environment below the CMC, the probe's fluorescence characteristics are different from when it is solubilized within the hydrophobic micellar core above the CMC. By monitoring a change in a fluorescence property (e.g., emission intensity, wavelength shift, or the ratio of vibronic peak intensities for pyrene) as a function of surfactant concentration, the onset of micelle formation can be detected.

Detailed Methodology:

-

Probe and Surfactant Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone). Prepare a series of this compound solutions.

-

Sample Preparation: Add a small aliquot of the probe stock solution to a series of vials and evaporate the solvent to leave a thin film of the probe. Then, add the different concentrations of the this compound solution to these vials and allow them to equilibrate.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is often used.

-

Data Analysis: Plot the fluorescence parameter (e.g., I₁/I₃ ratio for pyrene, or fluorescence intensity for Nile Red) against the logarithm of the this compound concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the midpoint of the transition.[10]

Data Presentation

Quantitative data on the CMC of this compound should be presented in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for presenting such data, incorporating key experimental parameters. For illustrative purposes, it includes expected trends based on data for sodium dodecyl sulfate (SDS).

| Experimental Method | Temperature (°C) | pH | Ionic Strength (mM NaCl) | CMC (mM) | Reference |

| Surface Tensiometry | 25 | 7.0 | 0 | Expected ~7-9 | [Hypothetical] |

| Surface Tensiometry | 25 | 7.0 | 50 | Expected ~2-4 | [Hypothetical] |

| Conductometry | 25 | 7.0 | 0 | Expected ~7-9 | [Hypothetical] |

| Conductometry | 35 | 7.0 | 0 | Expected ~7-9 | [Hypothetical] |

| Fluorescence Spec. | 25 | 5.0 | 10 | Expected lower than at pH 7 | [Hypothetical] |

| Fluorescence Spec. | 25 | 9.0 | 10 | Expected higher than at pH 7 | [Hypothetical] |

Note: The CMC values for this compound are hypothetical and are intended to illustrate the expected influence of experimental conditions based on the behavior of similar anionic surfactants like SDS.[11][12]

Relevance and Applications in Drug Development

The determination of the CMC of this compound is critical for its effective use in pharmaceutical sciences.

-

Solubilization of Poorly Soluble Drugs: Micelles can encapsulate hydrophobic drug molecules in their core, significantly increasing their apparent aqueous solubility. Knowledge of the CMC is essential to ensure that the surfactant concentration is sufficient for micelle formation and drug solubilization.

-

Drug Delivery Systems: this compound micelles can serve as nanocarriers for targeted drug delivery. The stability and drug-loading capacity of these micellar systems are directly related to the CMC and the aggregation properties of the surfactant.

-

Formulation of Emulsions and Suspensions: As a surface-active agent, this compound can be used to stabilize emulsions and suspensions by adsorbing at the oil-water or solid-water interface. The efficiency of stabilization is dependent on the surfactant concentration relative to its CMC.

Conclusion

While specific, publicly available data for the critical micelle concentration of this compound is limited, this guide provides a robust framework for its determination and understanding. By employing standard techniques such as surface tensiometry, conductometry, and fluorescence spectroscopy, researchers can accurately measure the CMC under various experimental conditions. A thorough understanding of the factors influencing micellization, including pH, ionic strength, and temperature, is paramount for the successful application of this compound in research, particularly in the field of drug development and formulation. The principles and methodologies outlined herein offer a comprehensive guide for scientists and professionals working with this and other anionic surfactants.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.stmjournals.com [journals.stmjournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. commons.erau.edu [commons.erau.edu]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 9. mattersofmatter.eu [mattersofmatter.eu]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Self-Assembly of Dodecylphosphate on Titanium Oxide Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-assembly of dodecylphosphate monolayers on titanium oxide (TiO₂) surfaces. This process is of significant interest for the surface modification of medical implants and other devices where controlling surface chemistry and topography is crucial. The formation of these self-assembled monolayers (SAMs) allows for the precise tailoring of surface properties, such as wettability and biocompatibility.

Core Principles of Self-Assembly

This compound molecules spontaneously assemble on titanium oxide surfaces from an aqueous solution to form densely packed, ordered monolayers.[1][2] The driving force for this assembly is the strong interaction between the phosphate (B84403) headgroup of the this compound molecule and the titanium oxide surface. The aliphatic dodecyl chains then orient themselves away from the surface, creating a new interface with the surrounding environment.

The primary binding mechanism involves the formation of covalent or strong ionic bonds between the phosphate headgroup and the titanium atoms on the hydroxylated TiO₂ surface.[3][4] This can result in mono-, bi-, and tridentate linkages, where one, two, or three of the oxygen atoms from the phosphate group bind to the surface.[5] The nature of this binding can be influenced by factors such as pH and post-deposition thermal treatment.[6][7][8]

Below is a diagram illustrating the self-assembly process.

Quantitative Data Summary

The formation and properties of this compound SAMs on TiO₂ have been characterized by various surface-sensitive techniques. The following tables summarize key quantitative data from the literature.

Table 1: Wettability of this compound SAMs on Titanium Oxide

| Monolayer Composition | Substrate | Advancing Water Contact Angle (°) | Reference |

| This compound (Methyl-terminated) | Smooth, flat titanium oxide | 110 | [1][2] |

| Hydroxy-terminated this compound | Smooth, flat titanium oxide | 55 | [1][2] |

| This compound (Methyl-terminated) | Rough titanium | 150 - 100 | [1][2] |

| Bare Titanium Oxide | Film | 9 ± 1 | [9] |

Table 2: Structural Properties of this compound SAMs on Titanium Oxide

| Property | Value | Analytical Method | Reference |

| Adlayer Thickness | 13 ± 1 Å | Ellipsometry (ELM), XPS | [10] |

| Molecular Surface Density | 2.8 - 3.0 molecules/nm² | Gas Adsorption | [5] |

| Covalent Bonding Temperature | ~110 - 120 °C | TPD-MS | [11] |

Detailed Experimental Protocols

This section outlines a general protocol for the formation of this compound SAMs on titanium oxide substrates based on common practices reported in the literature.

3.1. Substrate Preparation

-

Cleaning: Thoroughly clean the titanium oxide substrates. A common procedure involves sequential sonication in a series of solvents of decreasing polarity, for example, acetone, ethanol (B145695), and ultrapure water, for 15 minutes each.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Surface Activation (Optional but Recommended): Treat the substrates with an oxygen plasma cleaner for 5-10 minutes.[8] This step removes organic contaminants and increases the density of surface hydroxyl (-OH) groups, which act as binding sites for the phosphate headgroups.[8]

3.2. SAM Formation

-

Solution Preparation: Prepare a 0.5 mM solution of this compound ammonium (B1175870) salt in ultrapure water or a suitable buffer.[10] The pH of the solution can influence the deposition rate and film stability, with pH 7.0 generally leading to more robust films than pH 4.5.[6]

-

Immersion: Immerse the cleaned and activated titanium oxide substrates into the this compound solution.

-

Incubation: Allow the self-assembly process to proceed for an extended period, typically 24 to 48 hours, at room temperature.[1][2] Longer incubation times generally lead to more ordered and stable monolayers.[6]

-

Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with ultrapure water and then with ethanol to remove any non-specifically adsorbed molecules.

-

Drying: Dry the functionalized substrates under a stream of high-purity nitrogen gas.

3.3. Characterization

The resulting SAMs can be characterized using a variety of surface analysis techniques:

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and investigate the chemical bonding state of the phosphate headgroup to the titanium oxide.[1][2][3]

-

Contact Angle Goniometry: To measure the static or dynamic water contact angles, which provides information about the hydrophobicity and uniformity of the monolayer.[1][2]

-

Atomic Force Microscopy (AFM): To visualize the surface topography and assess the smoothness and coverage of the SAM.[12][13][14]

-

Ellipsometry: To measure the thickness of the formed monolayer.[10]

Below is a workflow diagram for the experimental protocol.

Logical Relationships in Binding and Surface Properties

The final properties of the this compound SAM are a direct consequence of the interplay between the molecular structure, the substrate, and the assembly conditions.

This guide provides a foundational understanding of the self-assembly of this compound on titanium oxide surfaces. For specific applications, further optimization of the described protocols may be necessary to achieve the desired surface characteristics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. my.eng.utah.edu [my.eng.utah.edu]

- 5. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of deposition pH on dodecyl phosphate self-assembled monolayer formation on TiO2 surfaces [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Adsorption Mechanism of Dodecyl Phosphoric Acid on Mineral Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption mechanism of dodecyl phosphoric acid (DPA) on various mineral surfaces, including hematite (B75146), quartz, apatite, and goethite. DPA is a significant collector in mineral flotation processes, and understanding its interaction with mineral surfaces is crucial for optimizing separation efficiency. This document synthesizes available data on adsorption behavior, presents detailed experimental protocols for characterization, and visualizes key processes and relationships.

Core Principles of Dodecyl Phosphoric Acid Adsorption

The adsorption of dodecyl phosphoric acid, an organophosphorus surfactant, onto mineral surfaces is a complex interplay of chemical and physical forces. The primary mechanisms governing this interaction include:

-

Chemisorption: The phosphate (B84403) headgroup of the DPA molecule can form strong chemical bonds with metal cations on the mineral surface. This is a highly specific interaction and is often the dominant mechanism on minerals with exposed metal sites, such as hematite and goethite. The formation of inner-sphere complexes, where the phosphate group directly coordinates with the surface metal ions, leads to a stable and often irreversible adsorption.

-

Hydrogen Bonding: The P-OH groups of the phosphoric acid headgroup can act as both hydrogen bond donors and acceptors, forming hydrogen bonds with surface hydroxyl groups present on many minerals, including quartz and kaolinite.[1]

-

Electrostatic Interaction: The charge of both the DPA molecule and the mineral surface, which are pH-dependent, play a crucial role. At a pH above its isoelectric point (IEP), a mineral surface will be negatively charged, and below the IEP, it will be positively charged. DPA is an acidic collector and will be anionic at pH values above its pKa. Electrostatic attraction or repulsion between the charged DPA ions and the mineral surface will influence the adsorption density.

-

Hydrophobic Interaction: The non-polar dodecyl hydrocarbon tail of the DPA molecule is hydrophobic. At higher concentrations, after an initial layer of DPA has adsorbed, the hydrophobic tails can associate with each other, leading to the formation of surface aggregates or bilayers known as hemimicelles. This hydrophobic interaction significantly increases the hydrophobicity of the mineral surface, which is essential for flotation.

The interplay of these mechanisms dictates the selectivity and efficiency of DPA as a collector for different minerals. For instance, the strong chemisorption on iron oxides makes it a suitable collector for hematite flotation.

Quantitative Analysis of DPA Adsorption

Table 1: Summary of Flotation Recovery with Alkyl Phosphoric Acid Esters

| Mineral | Collector | Collector Concentration (mg/L) | pH | Particle Size (µm) | Flotation Recovery (%) | Reference |

| Wolframite (B13744602) | Alkyl Phosphoric Acid Ester | 2 | 6-7.5 | 150-208 | ~45 | [2] |

| Wolframite | Alkyl Phosphoric Acid Ester | 4 | 6-7.5 | 150-208 | - | [2] |

| Wolframite | Alkyl Phosphoric Acid Ester | 5 | 6-7.5 | 150-208 | - | [2] |

| Hematite | Di(2-ethyl hexyl) Phosphoric Acid | 193.2 g/tonne | 4.7 | -75 | ~94 (at 510 g/tonne ) | [3] |

| Kaolinite | Dodecyl Phosphoric Acid | < 1 mmol/L | - | 75-125 | Higher than Quartz | [1][4] |

| Quartz | Dodecyl Phosphoric Acid | < 1 mmol/L | - | 75-125 | Lower than Kaolinite | [1][4] |

Note: The data for wolframite and hematite are for analogues of dodecyl phosphoric acid and provide an indication of the expected behavior.

Experimental Protocols

A variety of analytical techniques are employed to investigate the adsorption of DPA on mineral surfaces. Below are detailed methodologies for key experiments.

Microflotation Tests

Microflotation experiments are conducted to assess the floatability of a mineral in the presence of a collector.

Methodology:

-

Mineral Preparation: A pure mineral sample is ground and sieved to a specific particle size fraction (e.g., -150 +45 μm).

-

Pulp Preparation: A known mass of the mineral (e.g., 2 g) is added to a specific volume of deionized water in a flotation cell to create a pulp of a certain density.

-

pH Adjustment: The pH of the pulp is adjusted to the desired value using solutions of HCl or NaOH.

-

Collector Conditioning: The DPA solution of a specific concentration is added to the pulp, and the suspension is conditioned (stirred) for a set period (e.g., 5 minutes) to allow for collector adsorption.

-

Frother Addition: A frother (e.g., MIBC) is added, and the pulp is conditioned for a shorter period (e.g., 2 minutes).

-

Flotation: Air is introduced into the cell at a controlled flow rate for a specific duration (e.g., 5-10 minutes). The froth product (floated material) is collected.

-

Product Analysis: Both the floated and non-floated (tailings) products are dried, weighed, and their recovery is calculated.

Zeta Potential Measurement

Zeta potential measurements provide information about the surface charge of the mineral particles in suspension and how it is affected by the adsorption of DPA.

Methodology:

-

Suspension Preparation: A dilute suspension of the finely ground mineral (e.g., 0.01 wt%) is prepared in a background electrolyte solution (e.g., 0.01 M KCl) to maintain a constant ionic strength.

-

pH Adjustment: The pH of the suspension is adjusted to the desired value.

-

DPA Addition: A specific concentration of DPA is added to the suspension, and it is allowed to equilibrate.

-

Measurement: The zeta potential of the particles is measured using a zeta potential analyzer, which typically employs electrophoretic light scattering or streaming potential methods.

-

Data Analysis: The zeta potential is measured across a range of pH values and DPA concentrations to determine the isoelectric point (IEP) and the effect of DPA on the surface charge. A significant shift in the IEP to a more acidic pH upon DPA addition is indicative of specific adsorption of the anionic collector. For instance, the point of zero charge of natural hematite is at pH 4.2, which shifts to below 2.9 in the presence of di(2-ethyl hexyl) phosphoric acid.[3]

Contact Angle Measurement

Contact angle measurements quantify the hydrophobicity of a mineral surface after treatment with DPA. A higher contact angle indicates a more hydrophobic surface.

Methodology:

-

Substrate Preparation: A flat, polished surface of the mineral is prepared.

-

Surface Treatment: The mineral surface is immersed in a DPA solution of a specific concentration for a set period to allow for adsorption.

-

Rinsing: The surface is gently rinsed with deionized water to remove any non-adsorbed DPA.

-

Measurement: A droplet of water is placed on the conditioned mineral surface, and the contact angle is measured using a goniometer. Both advancing and receding contact angles can be measured to assess contact angle hysteresis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups of the adsorbed DPA molecule and to understand the nature of its bonding with the mineral surface.

Methodology:

-

Sample Preparation: A finely ground mineral sample is treated with a DPA solution. After a set conditioning time, the solid is separated by centrifugation, washed to remove excess reagent, and dried.

-

Spectrum Acquisition: The FTIR spectrum of the DPA-treated mineral is recorded, typically using the KBr pellet technique or Attenuated Total Reflectance (ATR). A spectrum of the untreated mineral is also recorded as a background.

-

Data Analysis: By subtracting the spectrum of the untreated mineral from that of the DPA-treated mineral, a difference spectrum is obtained which reveals the vibrational bands of the adsorbed DPA. Shifts in the characteristic P-O and P=O stretching frequencies can provide evidence for chemisorption and hydrogen bonding.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the mineral surface.

Methodology:

-

Sample Preparation: Similar to FTIR, the mineral sample is treated with a DPA solution, washed, and dried. The sample is then mounted on a sample holder and introduced into the high-vacuum chamber of the XPS instrument.

-

Spectrum Acquisition: The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured. Survey scans are performed to identify the elements present, and high-resolution scans of the P 2p, O 1s, and the relevant metal (e.g., Fe 2p for hematite) regions are acquired.

-

Data Analysis: The binding energies of the core-level electrons are determined. Chemical shifts in the binding energies of the P 2p and O 1s peaks can confirm the presence of adsorbed DPA and provide insights into the bonding environment, distinguishing between different adsorption mechanisms.

Visualizing Adsorption Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of DPA adsorption on mineral surfaces.

Caption: Key components and mechanisms in DPA adsorption on mineral surfaces.

Caption: General experimental workflow for studying DPA adsorption.

Caption: Dominant interactions of the DPA headgroup with different mineral surfaces.

Conclusion

The adsorption of dodecyl phosphoric acid on mineral surfaces is a multifaceted process governed by a combination of chemical and physical interactions. While chemisorption via the phosphate headgroup is a primary mechanism on metal oxide surfaces like hematite and goethite, hydrogen bonding and electrostatic forces play significant roles on minerals such as quartz and apatite. Hydrophobic interactions between the dodecyl tails become important at higher concentrations, leading to enhanced surface hydrophobicity. A comprehensive understanding of these mechanisms, supported by quantitative data from techniques like microflotation, zeta potential and contact angle measurements, and spectroscopic analysis, is essential for the targeted design and application of DPA in mineral processing and other fields where surface modification is critical. Further research is needed to generate comprehensive and comparable quantitative data for DPA adsorption across a wider range of mineral systems.

References

The Aggregation Behavior of Dodecylphosphate in Diverse Solvent Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylphosphate, an anionic surfactant, plays a pivotal role in various scientific and industrial applications, including drug delivery systems, nanoparticle stabilization, and membrane protein solubilization. Its amphiphilic nature, characterized by a hydrophobic dodecyl tail and a hydrophilic phosphate (B84403) headgroup, drives its self-assembly into complex supramolecular structures, most notably micelles, in solution. The morphology, size, and stability of these aggregates are exquisitely sensitive to the surrounding solvent environment. A thorough understanding of this compound's aggregation behavior in different solvent systems is therefore paramount for optimizing formulations, predicting biological interactions, and designing novel functional materials.

This technical guide provides a comprehensive overview of the aggregation behavior of this compound in aqueous, mixed aqueous-organic, and non-aqueous solvent systems. It details the experimental protocols for characterizing these aggregates, presents a compilation of quantitative data to facilitate comparative analysis, and visualizes key experimental workflows and conceptual relationships to aid in comprehension.

Note on Data: Direct quantitative data for sodium dodecyl phosphate (SDP) across a wide range of solvent systems is limited in the public domain. Due to its structural similarity, data for sodium dodecyl sulfate (B86663) (SDS) is used as a proxy in several instances throughout this guide. This substitution is explicitly noted where applicable, and while providing a valuable reference, it is recommended to perform specific experimental validation for this compound-based systems.

Experimental Methodologies

The characterization of this compound aggregation relies on a suite of complementary analytical techniques. Below are detailed protocols for the most critical of these methods.

Critical Micelle Concentration (CMC) Determination by Surface Tensiometry

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to form micelles. Surface tensiometry is a direct and reliable method for its determination.

Protocol:

-

Solution Preparation:

-

Prepare a concentrated stock solution of sodium dodecyl phosphate (e.g., 100 mM) in the desired solvent system. Ensure complete dissolution.

-

Prepare a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC. A logarithmic dilution series is often efficient.

-

-

Instrumentation and Calibration:

-

Utilize a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Calibrate the instrument according to the manufacturer's specifications, typically using high-purity water.

-

-

Measurement:

-

Maintain a constant temperature for all solutions and the measurement chamber using a water bath.

-

Measure the surface tension of the pure solvent and each of the this compound solutions, starting from the most dilute.

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove residual surfactant.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.

-

Aggregate Size and Polydispersity by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic radius (Rh) and size distribution of particles in suspension.

Protocol:

-

Sample Preparation:

-

Prepare this compound solutions at concentrations above the CMC in the solvent of interest.

-

Filter the solutions through a syringe filter (e.g., 0.22 µm) into a clean cuvette to remove any dust or large aggregates.

-

-

Instrumentation:

-

Use a DLS instrument equipped with a laser light source and a photodetector.

-

Set the measurement temperature and allow the sample to equilibrate within the instrument.

-

-

Measurement:

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the aggregates.

-

Perform multiple measurements for each sample to ensure reproducibility.

-

-

Data Analysis:

-

The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations.

-

From this, the translational diffusion coefficient (D) is determined.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

-

Rh = kBT / 6πηD

-

where kB is the Boltzmann constant, T is the absolute temperature, η is the viscosity of the solvent, and D is the diffusion coefficient.

-

-

The size distribution and polydispersity index (PDI) are also reported, providing information on the homogeneity of the aggregate population.

-

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS provides valuable information on the shape, size, and internal structure of surfactant aggregates.

Protocol:

-

Sample Preparation:

-

Prepare a series of this compound solutions at various concentrations above the CMC in the desired solvent.

-

A corresponding buffer or solvent blank is also required for background subtraction.

-

Load the samples into thin-walled quartz capillaries.

-

-

Data Collection:

-

SAXS measurements are typically performed at a synchrotron source to achieve high flux and resolution.

-

The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at low angles.

-

The scattering pattern of the solvent blank is also collected.

-

-

Data Analysis:

-

The scattering data from the solvent is subtracted from the sample scattering data.

-

The resulting scattering curve (intensity I(q) vs. scattering vector q) is analyzed.

-

Guinier Analysis: At very low q, the radius of gyration (Rg) can be determined from the slope of a plot of ln[I(q)] vs. q².

-

Pair-Distance Distribution Function (P(r)): This function, obtained by Fourier transformation of the scattering curve, provides information on the shape and maximum dimension (Dmax) of the aggregates.

-

Model Fitting: The scattering data can be fitted to various models (e.g., spherical, ellipsoidal, cylindrical core-shell models) to obtain detailed structural parameters such as core and shell dimensions and aggregation number.[1]

-

Visualization of Aggregates by Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the morphology of surfactant aggregates.

Protocol:

-

Sample Preparation (Negative Staining):

-

Place a drop of the this compound solution (above the CMC) onto a carbon-coated TEM grid for a few minutes.

-

Blot off the excess solution with filter paper.

-

Apply a drop of a heavy atom stain (e.g., 2% uranyl acetate) to the grid for a minute.

-

Blot off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Insert the prepared grid into the TEM.

-

Acquire images at various magnifications to observe the morphology of the aggregates. The heavy atom stain provides contrast by surrounding the lower-density surfactant aggregates.

-

Visualization of Experimental Workflow and Logical Relationships

Caption: General experimental workflow for characterizing the aggregation behavior of this compound.

Caption: Logical relationship between solvent polarity and this compound aggregation behavior.

Data Presentation: Aggregation Properties in Different Solvents

The following tables summarize the critical micelle concentration (CMC) and hydrodynamic diameter of this compound and its analogue, sodium dodecyl sulfate (SDS), in various solvent systems.

Table 1: Critical Micelle Concentration (CMC) in Aqueous and Mixed Aqueous-Organic Solvents at 25°C

| Solvent System | This compound Analogue | CMC (mM) | Reference |

| Water | Sodium Dodecyl Sulfate (SDS) | 8.2 | [2] |

| 10% (v/v) Ethanol (B145695) in Water | Sodium Dodecyl Sulfate (SDS) | ~9.5 | [3][4] |

| 20% (v/v) Ethanol in Water | Sodium Dodecyl Sulfate (SDS) | ~12.0 | [3][4] |

| 3% (v/v) Acetonitrile in Water | Sodium Dodecyl Sulfate (SDS) | 7.7 | [1][5][6] |

| 10% (v/v) Acetonitrile in Water | Sodium Dodecyl Sulfate (SDS) | ~7.5 | [7] |

| 35% (v/v) Acetonitrile in Water | Sodium Dodecyl Sulfate (SDS) | Increased significantly | [7] |

Table 2: Effect of Electrolytes on the CMC of Sodium Dodecyl Sulfate (SDS) in Water at 25°C

| Electrolyte | Concentration (mM) | CMC (mM) | Reference |

| None | 0 | 8.2 | [2] |

| NaCl | 10 | 5.18 | [8] |

| NaCl | 50 | 2.2 | [8] |

| NaCl | 100 | 1.4 | [8] |

| Phosphate Buffer (pH 7) | 10 | ~5.0 | [6] |

| Phosphate Buffer (pH 7) | 50 | 1.99 | [5] |

Table 3: Aggregation in Non-Aqueous Solvents

| Solvent | This compound Analogue | Aggregation Behavior | Reference |

| Pure Ethanol | Sodium Dodecyl Sulfate (SDS) | Micellization observed, higher CMC than in water | [9] |

| >40% Ethanol in Water | Sodium Dodecyl Sulfate (SDS) | Micelle formation is inhibited; small associates may form | [10] |

| Non-polar organic solvents | General Anionic Surfactants | Tendency to form reverse micelles or no significant aggregation | [11] |

Table 4: Hydrodynamic Diameter (Dh) of Sodium Dodecyl Sulfate (SDS) Micelles in Aqueous Solution

| Solvent System | Dh (nm) | Reference |

| Water (above CMC) | ~4.8 - 5.0 | [12][13] |

| 0.1 M NaBr | ~3.5 - 4.5 (decreases with increasing SDS conc.) | [14] |

Discussion of Aggregation Behavior

In Aqueous Systems

In purely aqueous environments, the hydrophobic effect is the primary driving force for the self-assembly of this compound. The hydrophobic dodecyl tails are expelled from the structured water network, leading to their aggregation into a non-polar core. The hydrophilic phosphate headgroups remain exposed to the aqueous phase, minimizing the overall free energy of the system. This results in the formation of spherical or ellipsoidal micelles above the CMC.[7][10] The addition of electrolytes, such as NaCl or phosphate buffers, significantly reduces the CMC.[5][8] The added counterions shield the electrostatic repulsion between the anionic phosphate headgroups, making it energetically more favorable for monomers to aggregate.[8]

In Mixed Aqueous-Organic Solvents

The introduction of a polar organic solvent, such as ethanol or acetonitrile, into an aqueous solution of this compound has a complex effect on its aggregation behavior.

-

Low Organic Solvent Concentrations: At low concentrations (e.g., <10% v/v), some organic solvents can initially cause a slight decrease in the CMC.[1][7] This may be due to the partitioning of the organic solvent molecules into the micellar structure, which can alter the energetics of micellization.

-

Higher Organic Solvent Concentrations: As the concentration of the organic solvent increases, the solvent mixture becomes a better solvent for the hydrophobic dodecyl tail.[15] This reduces the hydrophobic driving force for aggregation, leading to a significant increase in the CMC.[3][4] In some cases, at high enough organic solvent concentrations, conventional micelle formation may be completely inhibited.[10] The organic solvent molecules can also penetrate the micellar structure, leading to changes in the size, shape, and aggregation number of the micelles.[12]

In Non-Aqueous Solvents

The aggregation behavior of this compound in non-aqueous solvents is fundamentally different from that in water.

-

Polar Non-Aqueous Solvents: In polar non-aqueous solvents like ethanol, micelle formation can still occur, although the CMC is generally higher than in water.[9] The solvophobic effect, which drives aggregation, is weaker in these solvents compared to the hydrophobic effect in water.

-

Non-Polar Organic Solvents: In non-polar solvents, the aggregation of this compound, if it occurs, leads to the formation of "reverse" or "inverse" micelles. In this case, the hydrophilic phosphate headgroups form a polar core, sequestering any trace amounts of water, while the hydrophobic dodecyl tails are directed outwards into the non-polar solvent.[11] However, for many anionic surfactants in truly non-polar, aprotic solvents, significant aggregation may not be observed.

Conclusion

The aggregation behavior of this compound is a highly tunable process that is critically dependent on the properties of the solvent system. In aqueous solutions, the hydrophobic effect dictates the formation of conventional micelles, and the addition of electrolytes enhances this process by reducing electrostatic repulsion. The presence of organic co-solvents modifies the solvent environment, generally leading to an increase in the CMC and alterations in micellar structure. In non-aqueous solvents, the aggregation behavior is inverted, with the potential for reverse micelle formation in non-polar media.

For researchers, scientists, and drug development professionals, a deep understanding of these solvent-surfactant interactions is essential for harnessing the full potential of this compound in various applications. The experimental protocols and data presented in this guide provide a foundational framework for the systematic investigation and manipulation of this compound aggregation to achieve desired formulation properties and functional outcomes.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive study on critical micellar concentrations of SDS in acetonitrile-water solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The critical micelle concentration of sodium dodecyl sulfate in ethanol-water mixtures | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. physcomsys.ru [physcomsys.ru]

- 11. researchgate.net [researchgate.net]

- 12. Structural changes of a sodium dodecyl sulfate (SDS) micelle induced by alcohol molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent-Induced Lag Phase during the Formation of Lysozyme Amyloid Fibrils Triggered by Sodium Dodecyl Sulfate: Biophysical Experimental and In Silico Study of Solvent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Dodecylphosphate Surfactants: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core surfactant properties of dodecylphosphate, a versatile class of amphiphiles with significant applications in research, drug development, and formulation. This document will delve into the distinct characteristics of both mono-dodecyl phosphate (B84403) (MDP) and di-dodecyl phosphate (DDP), offering a comparative analysis of their physicochemical behaviors. Detailed experimental protocols for the characterization of these surfactants are provided, alongside visualizations of key interaction mechanisms to facilitate a deeper understanding of their functional roles.

Introduction to this compound Surfactants

Dodecylphosphates are ester-based anionic surfactants characterized by a hydrophilic phosphate head group and one (in the case of MDP) or two (in the case of DDP) hydrophobic dodecyl (C12) alkyl chains. This amphiphilic nature drives their self-assembly in aqueous solutions to form micelles, making them effective agents for reducing surface tension, solubilizing hydrophobic molecules, and interacting with biological membranes. The presence of one or two alkyl chains significantly influences their packing parameter and, consequently, their aggregation behavior and functional properties.

Physicochemical Properties

The surfactant properties of dodecylphosphates are dictated by their molecular structure and the surrounding environmental conditions such as pH, temperature, and ionic strength. The following tables summarize the key quantitative data for mono-dodecyl phosphate and di-dodecyl phosphate.

Table 1: Critical Micelle Concentration (CMC) of this compound Surfactants

The Critical Micelle Concentration (CMC) is a fundamental parameter representing the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC value generally indicates a more efficient surfactant.

| Surfactant | Condition | CMC (mM) | Reference |

| Mono-dodecyl phosphate (MDP) | Pure Water, 25°C | ~1-5 | [1] |

| 50 mM Phosphate Buffer | Lower than in pure water | [1] | |

| Di-dodecyl phosphate (DDP) | Estimated in aqueous solution | Likely < 1 | [2][3] |

Note: The CMC of ionic surfactants is significantly influenced by pH and ionic strength. For anionic surfactants like dodecylphosphates, an increase in electrolyte concentration shields the electrostatic repulsion between head groups, leading to a lower CMC.[1] The pH affects the ionization state of the phosphate head group, which can also influence the CMC.[1]

Table 2: Surface Tension of this compound Surfactants

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce this tension, and the surface tension at the CMC (γCMC) is an indicator of the maximum reduction achievable.

| Surfactant | Condition | Surface Tension at CMC (γCMC) (mN/m) | Reference |

| Mono-dodecyl phosphate (MDP) | Aqueous solution, Room Temperature | Varies with mono/di ratio and alkyl chain length | [2][3] |

| Di-dodecyl phosphate (DDP) | Aqueous solution, Room Temperature | Varies with mono/di ratio and alkyl chain length | [2][3] |

Note: For a mixture of mono- and di-phosphate esters, the surface tension properties are complex and depend on the ratio of the two species and the alkyl chain length.[2][3]

Table 3: Aggregation Number of this compound Micelles

The aggregation number (Nagg) is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by factors such as the surfactant's chemical structure, concentration, temperature, and the ionic strength of the solution.[4][5]

| Surfactant | Condition | Aggregation Number (Nagg) | Reference |

| Mono-dodecyl phosphate (MDP) | Aqueous solution | Can be determined experimentally | [6][7][8] |

| Di-dodecyl phosphate (DDP) | Aqueous solution | Generally larger than single-chain counterparts | [2][3] |

Note: The aggregation number can be determined using techniques such as small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and fluorescence quenching methods.[6][7][8] For double-chain surfactants like DDP, the increased hydrophobicity generally leads to the formation of larger micelles with higher aggregation numbers compared to their single-chain counterparts.[2][3]

Experimental Protocols

Accurate characterization of this compound surfactants is crucial for their effective application. The following sections provide detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

This method relies on measuring the surface tension of surfactant solutions at various concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[9][10]

Materials and Equipment:

-

Surface tensiometer with a Wilhelmy plate (typically platinum)

-

High-purity this compound (MDP or DDP)

-

High-purity water (e.g., Milli-Q) or desired buffer

-

Precision balance

-

Volumetric flasks and pipettes

-

Temperature-controlled sample vessel

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the this compound surfactant in the desired solvent (water or buffer) at a concentration significantly above the expected CMC.

-

Perform a series of dilutions from the stock solution to create a range of concentrations spanning both below and above the anticipated CMC.

-

-

Instrument Calibration and Setup:

-

Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flame it to remove any organic residues.

-

Calibrate the tensiometer according to the manufacturer's instructions, often using high-purity water with a known surface tension.

-

Set the desired temperature for the measurement and allow the instrument and sample vessel to equilibrate.

-

-

Measurement:

-

Start with the most dilute surfactant solution and place it in the sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the surface tension reading to stabilize before recording the value.

-

Repeat the measurement for each concentration, moving from the lowest to the highest concentration. Ensure the plate is cleaned and dried between each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show two distinct linear regions. The intersection of the trend lines drawn through these two regions corresponds to the CMC.[10]

-

Micelle Size and Polydispersity Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a solution, providing information on micelle size and the homogeneity of the micellar population (polydispersity index, PDI).[11][12]

Materials and Equipment:

-

Dynamic Light Scattering (DLS) instrument

-

This compound solutions prepared above the CMC

-

Syringe filters (e.g., 0.22 µm)

-

Clean, dust-free cuvettes

Procedure:

-

Sample Preparation:

-

Prepare this compound solutions at concentrations above the CMC in the desired solvent.

-

To remove dust and other large aggregates that can interfere with the measurement, filter the solutions directly into a clean cuvette using a syringe filter with a pore size appropriate for the expected micelle size (e.g., 0.22 µm).[11]

-

-

Instrument Setup:

-

Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's recommendations.

-

Input the correct parameters for the solvent (viscosity and refractive index) and the measurement temperature into the software.

-

-

Measurement:

-

Place the cuvette containing the filtered sample into the instrument's sample holder.

-

Allow the sample to thermally equilibrate.

-

Perform the DLS measurement. The instrument software will typically set parameters such as the measurement duration and number of runs automatically.

-

-

Data Analysis:

-

The DLS software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (size) of the micelles and the polydispersity index (PDI).

-

A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution. A high PDI suggests a polydisperse sample or the presence of aggregates.[11]

-

Key Interactions and Mechanisms

This compound surfactants play a crucial role in various biological and pharmaceutical applications due to their ability to interact with and modify the properties of other molecules and assemblies.

Interaction with Lipid Bilayers

This compound surfactants can interact with and disrupt lipid bilayers, a process central to their application in membrane protein solubilization and as penetration enhancers in drug delivery. The interaction is a multi-stage process.

Figure 1. Three-stage model of lipid bilayer solubilization by surfactants.

Membrane Protein Solubilization

The solubilization of membrane proteins is a critical step for their structural and functional characterization. This compound surfactants are employed to extract these proteins from their native lipid environment and maintain their stability in an aqueous solution.

Figure 2. Workflow for membrane protein solubilization using this compound.

Synthesis of Dodecylphosphates

Synthesis of Mono-dodecyl Phosphate (MDP)

Mono-alkyl phosphates can be synthesized through the phosphorylation of the corresponding alcohol. A common method involves the reaction of dodecanol (B89629) with a phosphorylating agent such as phosphorus pentoxide or polyphosphoric acid.[3]

Synthesis of Di-dodecyl Phosphate (DDP)

Di-alkyl phosphates can be prepared by reacting a primary alcohol with phosphorus oxychloride in the presence of a base like triethylamine, followed by hydrolysis. This method offers good yields and purity.[13]

Applications in Drug Development

This compound surfactants are valuable excipients in pharmaceutical formulations due to their ability to:

-

Enhance Solubility: Solubilize poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

-

Act as Emulsifying Agents: Stabilize oil-in-water and water-in-oil emulsions.

-

Function as Penetration Enhancers: Disrupt the stratum corneum of the skin to facilitate the transdermal delivery of drugs.

-

Formulate Vesicular Systems: Participate in the formation of vesicles and liposomes for targeted drug delivery.

Conclusion

This compound surfactants, encompassing both mono- and di-alkyl forms, represent a versatile class of anionic surfactants with a broad range of applications in scientific research and drug development. Their properties are tunable by altering the number of alkyl chains and by adjusting environmental factors such as pH, temperature, and ionic strength. A thorough understanding of their physicochemical characteristics and interaction mechanisms, facilitated by the experimental protocols and conceptual diagrams presented in this guide, is essential for their rational and effective utilization.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. csun.edu [csun.edu]

- 5. researchgate.net [researchgate.net]

- 6. Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Platonic Micelles: Monodisperse Micelles with Discrete Aggregation Numbers Corresponding to Regular Polyhedra - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

Dodecyl Phosphate as a Precursor for Nanoparticle Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and application of dodecyl phosphate (B84403) (DP) in the synthesis of nanoparticles. Dodecyl phosphate, an anionic surfactant, has emerged as a critical component in controlling the morphology, size, and surface properties of various nanomaterials, most notably hydroxyapatite (B223615) (HAp), a key material in biomedical applications. This document outlines its core functions, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms and workflows.

Core Functions of Dodecyl Phosphate in Nanoparticle Synthesis

Dodecyl phosphate serves multiple functions in nanoparticle synthesis, primarily leveraging its amphiphilic nature, which consists of a hydrophilic phosphate headgroup and a hydrophobic 12-carbon dodecyl tail.

-

Surfactant and Templating Agent: In aqueous solutions, dodecyl phosphate molecules can self-assemble into micelles when their concentration exceeds the critical micelle concentration. These micelles act as nano-reactors or templates, confining the growth of nanoparticles to a controlled size and shape. This is particularly effective in reverse microemulsion and precipitation methods.[1][2] The phosphate headgroups can interact with cationic precursors (e.g., Ca²⁺ ions in hydroxyapatite synthesis), while the dodecyl tails create a hydrophobic boundary.[1][3]

-

Morphology Control: By varying the concentration of dodecyl phosphate and other reaction parameters, the final morphology of the nanoparticles can be precisely controlled.[4] Different concentrations can lead to the formation of spherical, rod-like, or needle-shaped nanoparticles.[4] For instance, mono-dodecyl phosphate potassium (MDP-K) has been used to create unique "bitter gourd-shaped" nano-HAp.[4]

-

Capping and Stabilizing Agent: The adsorption of dodecyl phosphate onto the surface of newly formed nanoparticles provides colloidal stability, preventing aggregation.[5] The phosphate headgroup can form strong bonds with the nanoparticle surface, particularly on metal oxides, while the hydrophobic tails extend into the solvent, providing steric hindrance.[6][7]

-

Phosphorus Source: In specific synthetic routes, dodecyl phosphate can also serve as the precursor that provides the phosphate ions for the nanoparticle itself. This has been demonstrated in the synthesis of nanoporous phospho-tungstate organic-inorganic hybrid materials, where mono-n-dodecyl phosphate acts as both the phosphorus source and the structural template.[8]

Quantitative Data Summary